2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
Description
Contextual Positioning within the Chemical Landscape
From a structural standpoint, 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- is classified as both a halohydrin and an aromatic ether. The molecule features a three-carbon propanol (B110389) backbone, substituted with a chlorine atom at the C-1 position, a hydroxyl group at the C-2 position, and a (2-methoxyphenoxy) group at the C-3 position. Its IUPAC name is 1-chloro-3-(2-methoxyphenoxy)propan-2-ol. google.com
Its synthesis is directly linked to fundamental industrial chemicals. It is commonly prepared through the reaction of guaiacol (B22219) (2-methoxyphenol) and epichlorohydrin. google.comgoogleapis.com This reaction involves the nucleophilic attack of the phenoxide ion from guaiacol on the epoxide ring of epichlorohydrin, followed by ring-opening. This places the compound firmly within the family of chemicals derived from the versatile epoxide, epichlorohydrin, a common C3 building block in organic synthesis. Various synthetic methods described in patent literature utilize these precursors, sometimes employing phase transfer catalysts to improve reaction efficiency and reduce the formation of byproducts such as 1,3-bis-(2-methoxyphenoxy)-propan-2-ol. google.com
Table 1: Chemical Identifiers for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
| Identifier | Value |
|---|---|
| IUPAC Name | 1-chloro-3-(2-methoxyphenoxy)propan-2-ol google.com |
| CAS Number | 25772-81-0 google.com |
| Molecular Formula | C10H13ClO3 google.com |
| Molecular Weight | 216.66 g/mol google.com |
| SMILES | COC1=CC=CC=C1OCC(CCl)O google.com |
Academic Significance as a Versatile Synthetic Intermediate
The primary academic and industrial significance of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- lies in its role as a key intermediate in the synthesis of Ranolazine (B828). newdrugapprovals.org Ranolazine is a pharmaceutical agent used for the treatment of chronic angina. googleapis.com
In the synthesis of Ranolazine, 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- serves as the electrophilic component. It is reacted with N-(2,6-dimethylphenyl)-1-piperazineacetamide in a nucleophilic substitution reaction. google.comnewdrugapprovals.org The nitrogen atom of the piperazine (B1678402) ring in the acetamide (B32628) derivative attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. This condensation step directly assembles the core structure of the Ranolazine molecule. google.com Patent documents describe this reaction being carried out in the presence of a base, such as potassium carbonate, and a solvent system like toluene (B28343) and methanol (B129727), often under reflux conditions. google.comnewdrugapprovals.org The successful application of this compound in the multi-step synthesis of a commercially significant drug underscores its value as a reliable and crucial synthetic intermediate.
Table 2: Physical Properties of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
| Property | Value |
|---|---|
| Boiling Point | 150-151 °C (at 1 Torr) |
| Density | 1.205 g/cm³ (Predicted) |
Synthetic Methodologies for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
The synthesis of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, a key intermediate in various chemical syntheses, is approached through several strategic methodologies. These methods focus on achieving high yields, purity, and, where necessary, specific stereochemistry. The primary routes involve the reaction of 2-methoxyphenol (guaiacol) with an epoxypropane derivative, typically epichlorohydrin, under controlled conditions.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(2-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLRDAZOIOYMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25772-81-0 | |
| Record name | 1-Chloro-3-(2-methoxyphenoxy)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025772810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLORO-3-(2-METHOXYPHENOXY)-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9VL4D4T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Mechanistic Investigations of 2 Propanol, 1 Chloro 3 2 Methoxyphenoxy
Nucleophilic Substitution Reactions at the Chlorinated Center
The primary carbon bearing the chlorine atom is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is central to the utility of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- in the synthesis of more complex molecules.
Substitutions with Amine Nucleophiles
A significant application of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- is its reaction with amine nucleophiles, a key step in the synthesis of the anti-anginal drug Ranolazine (B828). newdrugapprovals.orgnewdrugapprovals.orggoogle.com In this SN2 reaction, the nitrogen atom of the amine attacks the carbon atom bonded to the chlorine, displacing the chloride ion.
A prominent example is the reaction with N-(2,6-dimethylphenyl)-1-piperazineacetamide. newdrugapprovals.orggoogle.com The reaction is typically carried out in a suitable solvent system, such as a mixture of methanol (B129727) and toluene (B28343), in the presence of a base like potassium carbonate. newdrugapprovals.orggoogle.com The base serves to neutralize the hydrogen chloride that is formed during the reaction.
Reaction Scheme:
Table 1: Synthesis of a Ranolazine precursor via Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product |
| 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- | N-(2,6-dimethylphenyl)-1-piperazineacetamide | Potassium Carbonate | Methanol/Toluene | Reflux | N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide |
This reaction highlights the utility of the chlorinated center in forming carbon-nitrogen bonds, a fundamental transformation in the synthesis of many pharmaceutical agents.
Formation of Ether and Ester Derivatives
The chlorinated center of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- can also react with oxygen-based nucleophiles to form ether and ester derivatives.
The formation of ethers can be achieved through a Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride ion. byjus.comchemistrytalk.orgwikipedia.org This reaction proceeds via an SN2 mechanism and is a versatile method for creating both symmetrical and asymmetrical ethers. byjus.commasterorganicchemistry.com For this reaction to be efficient, a strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. chemistrytalk.org
Ester derivatives can be formed by the reaction of the chlorohydrin with a carboxylate salt. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride. This reaction provides a direct route to ester functionalities at this position.
Reactivity of the Hydroxyl Group
The secondary hydroxyl group on the propanol (B110389) backbone offers another site for chemical modification, allowing for a diverse range of transformations.
Oxidation and Reduction Pathways
The secondary alcohol can be oxidized to a ketone. A common and effective reagent for this transformation is Pyridinium Chlorochromate (PCC). libretexts.orgmasterorganicchemistry.comchemistrysteps.com PCC is a milder oxidizing agent that can convert secondary alcohols to ketones without further oxidation. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane.
General Oxidation Reaction:
Conversely, the hydroxyl group can be removed through a reduction process. This typically involves a two-step sequence where the alcohol is first converted into a good leaving group, such as a tosylate, and then displaced by a hydride source like lithium aluminum hydride. youtube.com A direct reduction of secondary alcohols to the corresponding alkanes can also be achieved using reagents like chlorodiphenylsilane in the presence of a catalyst. organic-chemistry.org
Etherification and Esterification Reactions
The hydroxyl group can undergo etherification, for instance, through a Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. chemistrytalk.orgkhanacademy.org Catalytic reductive etherifications using carbonyl compounds in the presence of a reducing agent also provide a route to ether derivatives. nih.gov
Esterification of the secondary alcohol can be readily achieved by reaction with acyl chlorides or acid anhydrides. tandfonline.comchemguide.co.ukchemguide.co.uk These reactions are often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid). The reaction with an acyl chloride is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk
Table 2: General Esterification of a Secondary Alcohol
| Alcohol | Acylating Agent | Catalyst/Base | Product |
| Secondary Alcohol | Acyl Chloride | Pyridine | Ester |
| Secondary Alcohol | Acid Anhydride | Acid Catalyst | Ester |
Role of Aromatic and Alkyl Ether Moieties in Reaction Profiles
The 2-methoxyphenoxy group significantly influences the reactivity of the molecule. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. organicchemistrytutor.comlumenlearning.comyoutube.com This activating effect is primarily due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system, increasing the electron density at the ortho and para positions. organicchemistrytutor.com Consequently, electrophilic attack is directed to these positions. However, the steric bulk of the methoxy group can sometimes hinder attack at the ortho position, leading to a preference for the para product. youtube.com
The phenoxy radical, which could be formed under certain oxidative conditions, can participate in various atmospheric and combustion reactions. researchgate.netresearchgate.net The presence of the methoxy substituent would further influence the stability and reactivity of such a radical intermediate. The ether linkages in the molecule are generally stable but can be cleaved under harsh acidic conditions.
Electronic Effects of the Methoxy Group on Aromatic Reactivity
The methoxy group (-OCH₃) attached to the phenyl ring significantly influences the aromatic system's reactivity, primarily in electrophilic aromatic substitution reactions. This influence is a combination of two opposing electronic effects: a resonance effect and an inductive effect.
The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as a positive resonance effect (+R or +M), increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. jove.comlibretexts.org This electron-donating resonance effect is most pronounced at the ortho and para positions relative to the methoxy group. Consequently, the methoxy group is classified as an activating group and an ortho, para-director in electrophilic aromatic substitution. jove.comlibretexts.orgminia.edu.eg For instance, the nitration of anisole (methoxybenzene) is significantly faster than the nitration of benzene (B151609) itself. jove.com
In the case of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, the methoxy group at the ortho position of the phenoxy ring will direct incoming electrophiles to the positions para and ortho to it (positions 4 and 6 on the phenoxy ring, respectively). The relative yield of the ortho and para substituted products can be influenced by steric hindrance from both the methoxy group and the bulky 1-chloro-2-propanol substituent.
Table 1: Influence of Methoxy Group on Electrophilic Aromatic Substitution
| Effect | Description | Impact on Aromatic Ring | Directing Influence |
| Resonance Effect (+R) | Delocalization of oxygen's lone pair electrons into the aromatic π-system. | Increases electron density, especially at ortho and para positions. | ortho, para-director |
| Inductive Effect (-I) | Withdrawal of electron density through the C-O sigma bond due to oxygen's electronegativity. | Slightly deactivates the entire ring. | Weakly deactivating |
| Overall Effect | The +R effect dominates the directing influence. | The ring is activated towards electrophilic substitution compared to an unsubstituted benzene ring. | Predominantly ortho, para substitution |
Steric and Electronic Influences of the Propanol Backbone
The 1-chloro-3-phenoxy-2-propanol backbone contains a chlorohydrin functionality, which is a key determinant of the molecule's reactivity. allen.inwikipedia.org A halohydrin is characterized by a halogen atom and a hydroxyl group on adjacent carbon atoms. allen.inwikipedia.org This arrangement facilitates a crucial intramolecular reaction.
In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide is a potent intramolecular nucleophile that can attack the adjacent carbon atom bearing the chlorine atom in an SN2 reaction. allen.inwikipedia.org This results in the displacement of the chloride ion and the formation of a cyclic ether known as an epoxide. allen.inwikipedia.org This intramolecular cyclization is a characteristic and highly efficient reaction of halohydrins.
The stereochemistry of this reaction is well-defined. The nucleophilic attack occurs from the side opposite to the leaving group (the chlorine atom), leading to an inversion of configuration at the carbon atom undergoing substitution. libretexts.org
The propanol backbone also introduces steric considerations. The bulky nature of the entire 1-chloro-3-(2-methoxyphenoxy)propyl group can sterically hinder reactions at the ortho position of the aromatic ring that is adjacent to the ether linkage. This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution, potentially favoring substitution at the less hindered para position.
Furthermore, the electronic nature of the propanol backbone can have a minor influence on the aromatic ring. The ether oxygen atom links the propanol chain to the aromatic ring. While this oxygen atom's primary electronic influence is its participation in the resonance of the aromatic system, the electron-withdrawing effect of the chlorine atom on the propanol chain can have a weak, long-range inductive effect on the aromatic ring, slightly modulating its reactivity.
Table 2: Reactivity of the Propanol Backbone
| Feature | Description | Consequence |
| Chlorohydrin Moiety | Presence of a chlorine atom and a hydroxyl group on adjacent carbons. | Prone to intramolecular SN2 reaction in the presence of a base. |
| Intramolecular Cyclization | The alkoxide formed from the hydroxyl group attacks the carbon bearing the chlorine. | Formation of an epoxide ring with the displacement of the chloride ion. |
| Steric Hindrance | The bulk of the 1-chloro-3-(2-methoxyphenoxy)propyl group. | Can influence the regioselectivity of reactions on the aromatic ring, favoring the less hindered para position. |
| Electronic Influence | Weak inductive effect from the chloro-substituted propanol chain. | Minor modulation of the aromatic ring's electron density. |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Propanol, 1 Chloro 3 2 Methoxyphenoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. Based on the structure of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the chloropropanol (B1252657) backbone. The integration of these signals would correspond to the number of protons in each environment.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are anticipated, corresponding to the ten carbon atoms in its structure. The chemical shifts of these signals are indicative of the type of carbon (aromatic, aliphatic, attached to an electronegative atom, etc.).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.8 - 7.2 | 110 - 160 |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Propanol (B110389) CH(OH) | 3.9 - 4.2 | 68 - 72 |
| Propanol CH₂Cl | 3.6 - 3.8 | 45 - 50 |
| Propanol CH₂O | 4.0 - 4.3 | 70 - 75 |
| Propanol OH | Variable (depends on concentration and solvent) | - |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
While 1D NMR provides foundational information, 2D NMR techniques are indispensable for confirming the precise connectivity of atoms, especially in a molecule with multiple functional groups. youtube.comsdsu.eduwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, COSY would show correlations between the protons on the propanol backbone (e.g., between the CH(OH) proton and the protons of the adjacent CH₂Cl and CH₂O groups).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. wikipedia.orgprinceton.edu This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal of the methoxy group would correlate to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduprinceton.edu This is particularly useful for establishing the connectivity between different fragments of the molecule. For example, HMBC would show a correlation between the protons of the CH₂O group and the aromatic carbon to which the phenoxy group is attached, confirming the ether linkage.
Table 2: Expected Key 2D NMR Correlations for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
| 2D NMR Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| COSY | CH(OH) with CH₂Cl and CH₂O | - | Connectivity of the propanol backbone. |
| HMQC/HSQC | Aromatic protons | Aromatic carbons | Direct C-H bonds in the benzene (B151609) ring. |
| Methoxy protons | Methoxy carbon | Assignment of the methoxy group. | |
| Propanol backbone protons | Propanol backbone carbons | Direct C-H bonds in the side chain. | |
| HMBC | CH₂O protons | Aromatic C-O carbon | Ether linkage between the propanol and phenoxy groups. |
| Methoxy protons | Aromatic C-OCH₃ carbon | Position of the methoxy group on the aromatic ring. |
Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C₁₀H₁₃ClO₃ by providing a highly accurate mass measurement of the molecular ion. nih.gov
The mass spectrum also provides structural information through the analysis of fragmentation patterns. The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization methods.
Table 3: Predicted Key Mass Spectrometry Fragments for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
| Fragment (m/z) | Possible Structure/Loss | Significance |
| 216/218 | [C₁₀H₁₃ClO₃]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). |
| 167 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |
| 123 | [C₇H₇O₂]⁺ | Cleavage of the ether bond, forming the methoxyphenoxy fragment. |
| 93 | [C₆H₅O]⁺ | Loss of the methoxy group from the phenoxy fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Synthetic Intermediates
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. While they provide complementary information, IR spectroscopy is generally more informative for polar functional groups. For 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, the IR spectrum would show characteristic absorption bands for the hydroxyl, ether, chloroalkane, and substituted aromatic functionalities. This technique is also invaluable for monitoring the progress of the synthesis by observing the appearance or disappearance of functional groups in synthetic intermediates. For instance, in the synthesis of the target molecule, the disappearance of an epoxide stretch (if proceeding from an epoxide intermediate) and the appearance of a broad O-H stretch would indicate the successful ring-opening to form the chlorohydrin.
Table 4: Characteristic Infrared (IR) Absorption Bands for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| C=C stretch | 1450 - 1600 | |
| Aliphatic Chain | C-H stretch | 2850 - 3000 |
| Ether (Ar-O-C) | C-O stretch | 1200 - 1275 (asymmetric) |
| C-O stretch | 1000 - 1075 (symmetric) | |
| Chloroalkane (-CH₂Cl) | C-Cl stretch | 600 - 800 |
Chiroptical Spectroscopy for Enantiomeric Purity Determination (if applicable)
The 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- molecule contains a chiral center at the C-2 position of the propanol backbone. This means that it can exist as a pair of enantiomers (R and S forms). If the synthesis is stereoselective or if the racemic mixture is resolved, chiroptical spectroscopy becomes a critical tool for determining the enantiomeric purity or excess (ee) of the sample.
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a primary technique for this purpose. Each enantiomer will produce a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be quantified. In the absence of a standard, the development of a stereoselective synthesis would still rely on chiroptical methods to assess the success of the stereocontrol.
Computational Chemistry and Theoretical Investigations of 2 Propanol, 1 Chloro 3 2 Methoxyphenoxy
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. For 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- , a DFT analysis would provide fundamental insights into its chemical behavior. Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. For instance, the oxygen atoms of the hydroxyl and ether groups, as well as the chlorine atom, would be expected to be electron-rich, while the hydrogen of the hydroxyl group would be electron-poor.
Hypothetical Data Table Based on DFT Calculations: This table is for illustrative purposes, as specific data for this compound is not available.
| Calculated Property | Expected Value Range | Significance |
| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability |
| LUMO Energy | 0 to 2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6 to 8 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2 to 4 Debye | Measures overall polarity of the molecule |
Conformational Analysis and Energy Landscapes
The flexibility of the propanol (B110389) chain and the rotation around the ether linkage mean that 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- can exist in numerous conformations. A conformational analysis, typically performed using molecular mechanics or DFT, would identify the most stable three-dimensional arrangements of the molecule (i.e., the lowest energy conformers).
Theoretical Studies on Reaction Pathways and Transition States
Theoretical studies can elucidate the mechanisms of chemical reactions involving 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- . By modeling potential reaction pathways, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the hydroxyl group, computational chemists can identify the transition state structures and calculate their activation energies.
For example, the reaction of this compound with a nucleophile could proceed via an S(_N)2 mechanism. DFT calculations could map out the energy profile of this reaction, providing the structure and energy of the transition state. This information is invaluable for predicting reaction rates and understanding the factors that control the reaction's outcome.
Molecular Modeling for Structure-Reactivity Relationships
Molecular modeling can establish quantitative structure-reactivity relationships (QSRR). By calculating a variety of molecular descriptors (e.g., steric parameters, electronic properties, and topological indices) for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- and related compounds, it would be possible to build a model that correlates these properties with observed chemical reactivity.
Such models are essential in predictive chemistry, allowing for the estimation of the reactivity of new, yet-to-be-synthesized molecules. For this specific compound, a QSRR study could, for instance, predict how substitutions on the aromatic ring would affect the reactivity of the chloropropanol (B1252657) side chain.
Applications of 2 Propanol, 1 Chloro 3 2 Methoxyphenoxy in Targeted Organic Synthesis
Precursor in the Synthesis of Complex Pharmaceutical Intermediatesescientificsolutions.comchembk.comsimsonpharma.comnih.gov
The primary and most well-documented application of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- is as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). escientificsolutions.comchembk.comsimsonpharma.comnih.gov Its structural features allow for the facile introduction of a 2-hydroxy-3-(2-methoxyphenoxy)propyl group into target molecules.
Synthetic Route to Ranolazine (B828) and its Analoguesijnrd.orgijnrd.orgresearchgate.net
The most prominent use of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- is in the manufacturing of Ranolazine, a drug used for the treatment of chronic angina. ijnrd.orgijnrd.org The synthesis involves the reaction of this chlorohydrin intermediate with N-(2,6-dimethylphenyl)-1-piperazineacetamide. In this key step, the nucleophilic piperazine (B1678402) nitrogen displaces the chlorine atom of the chlorohydrin, forming a new carbon-nitrogen bond and ultimately yielding the Ranolazine molecule. researchgate.net
Table 1: Key Reactants in Ranolazine Synthesis
| Reactant | Chemical Name | Role in Synthesis |
| Intermediate A | 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- | Provides the 2-hydroxy-3-(2-methoxyphenoxy)propyl moiety |
| Intermediate B | N-(2,6-dimethylphenyl)-1-piperazineacetamide | The piperazine-containing fragment that couples with Intermediate A |
Exploration of Derivatives for Structure-Activity Relationship Studies
The core structure of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- serves as a template for generating analogues of pharmacologically active compounds like Ranolazine for structure-activity relationship (SAR) studies. nih.gov By modifying either the aryloxy group or the reactive chlorohydrin handle, chemists can synthesize a library of related molecules. These derivatives are then tested to understand how structural changes affect the biological activity of the molecule.
For instance, substitution on the phenyl ring of the 2-methoxyphenoxy group can provide insights into the electronic and steric requirements for optimal interaction with the biological target. Similarly, replacing the chloro group with other leaving groups or altering the propanol (B110389) backbone can influence the reactivity and pharmacokinetic properties of the resulting compounds. While specific SAR studies detailing derivatives synthesized directly from 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- are not extensively published in public literature, the general principle is a cornerstone of medicinal chemistry. The synthesis of various 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols has been described in the context of developing beta-adrenergic blocking agents, highlighting the utility of this class of compounds in drug discovery. nih.gov
Utility in Agrochemical Development
While some chemical suppliers classify 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- as a potential intermediate for agrochemicals, specific, publicly available research detailing its direct application in the synthesis of pesticides, herbicides, or fungicides is limited. The structural motif of a substituted phenoxy propanolamine (B44665) is found in some classes of fungicides, suggesting a theoretical potential for this compound as a building block in the development of new agrochemical agents. However, concrete examples and dedicated research in this area are not readily found in the surveyed literature.
Role in the Synthesis of Fine Chemicals and Specialty Materials
As a functionalized organic molecule, 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- holds potential as a precursor for various fine chemicals and specialty materials. escientificsolutions.com The presence of a hydroxyl group and a reactive chlorine atom allows for its incorporation into polymers, resins, or other materials where specific physical or chemical properties are desired. For example, it could be used to introduce a flexible ether linkage and a pendant aromatic group into a polymer backbone. Despite this potential, detailed studies or commercial examples of its use in the synthesis of fine chemicals or specialty materials beyond the pharmaceutical realm are not widely reported in the public domain.
Analytical Methodologies for Research and Process Development of 2 Propanol, 1 Chloro 3 2 Methoxyphenoxy
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are central to the analytical strategy for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, providing the means to separate the compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-. Its high resolution and sensitivity make it ideal for determining the purity of the compound and for monitoring the progress of reactions in which it is an intermediate. Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of ranolazine (B828) and its impurities, including 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-. medipol.edu.trscirp.orgscirp.org
A stability-indicating RP-HPLC method for ranolazine was developed to separate the active pharmaceutical ingredient (API) from its degradation products. researchgate.net In such methods, a C18 column is often employed with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724). scirp.orgresearchgate.net For instance, a mobile phase of 0.02 M potassium phosphate (B84403) buffer (pH 2.0) and acetonitrile in a 60:40 v/v ratio has been used, with detection at 225 nm. researchgate.net Another method utilized a mobile phase of phosphate buffer at pH 7.0 and methanol (B129727) in a 350:650 ratio with a Supelcosil C18 column. scirp.org
For the simultaneous determination of multiple impurities in ranolazine, including the chlorohydrin impurity, more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used. One such method employed a Poroshell C18 PFP column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in methanol. This method demonstrated excellent linearity and a low limit of quantification (LOQ) of 0.15 ppm for the chlorohydrin impurity. scirp.org
Table 1: Exemplary HPLC Conditions for the Analysis of Ranolazine and its Impurities
| Parameter | Condition 1 | Condition 2 | Condition 3 (LC-MS/MS) |
| Column | Inertsil C8-3 (150 mm x 4.6 mm, 5 µm) medipol.edu.tr | X-terra RP-18 (150 mm x 4.6 mm, 5 µm) scirp.org | Poroshell C18 PFP (150 x 3.0 mm, 2.7 µ) scirp.org |
| Mobile Phase | Acetonitrile and Buffer (30:70) (Buffer: triethylamine:water 4.2:1000 v/v, pH 3.0 with phosphoric acid) medipol.edu.tr | Sodium di-hydrogen phosphate monohydrate buffer with Triethylamine (pH 5.0): Acetonitrile (600:400 v/v) scirp.org | A: 0.1% formic acid in water, B: 0.1% formic acid in methanol (gradient) scirp.org |
| Flow Rate | 1.0 mL/min medipol.edu.tr | 1.0 mL/min scirp.org | 0.4 mL/min scirp.org |
| Detection | UV at 220 nm medipol.edu.tr | UV at 225 nm scirp.org | ESI in positive mode scirp.org |
| Column Temp. | 30°C medipol.edu.tr | Not specified | Not specified |
This table is for illustrative purposes and specific conditions may vary based on the exact analytical requirements.
Gas Chromatography (GC), particularly with a headspace sampler, is the method of choice for the analysis of volatile organic compounds (VOCs) that may be present as residual solvents from the synthesis of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-. dibru.ac.innih.gov The International Council for Harmonisation (ICH) provides guidelines for the limits of residual solvents in pharmaceutical products, which are categorized into three classes based on their toxicity. chromatographyonline.com
A headspace GC method has been developed for the determination of residual solvents such as methanol, ethanol, toluene (B28343), dichloromethane, and dioxane in ranolazine raw material. nih.gov Such a method typically uses a column with a polar stationary phase, like a DB-624 or an HP-INNOWAX column, to achieve separation of the volatile analytes. nih.govrroij.com For instance, an HP-INNOWAX column with a column temperature of 45°C and water as the solvent has been successfully used. nih.gov The use of a flame ionization detector (FID) is common for quantifying these solvents. chromatographyonline.com
Given that 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- is a non-volatile compound, direct GC analysis would require derivatization. However, for the analysis of volatile impurities within it, headspace GC is the preferred technique. The sample is heated in a sealed vial, and the vapor phase, containing the volatile solvents, is injected into the GC system. This prevents the non-volatile matrix from contaminating the GC system. thermofisher.com
Table 2: Typical GC Parameters for Residual Solvent Analysis
| Parameter | Typical Condition |
| Technique | Headspace Gas Chromatography (HS-GC) |
| Column | DB-624, HP-INNOWAX, or equivalent |
| Injector Temp. | ~150°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | ~290°C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Isothermal or gradient (e.g., 40°C for 4 min, then ramp at 10°C/min to 160°C) |
This table represents a general approach; specific parameters must be optimized for the target analytes and sample matrix.
Characterization of Synthetic Impurities and Degradation Products
The identification and characterization of impurities in 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- are critical for ensuring the safety and efficacy of the final drug product, ranolazine. Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. ijpsr.comimpactfactor.org
In the context of ranolazine, several degradation products have been identified. ijpsr.comijpsr.com One study on the forced degradation of ranolazine revealed the formation of three degradation products under acidic conditions and two under oxidative conditions, while the drug was stable under basic hydrolysis. ijpsr.com The structures of these degradation products were elucidated using advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). ijpsr.com
One of the known impurities in the synthesis of ranolazine is 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, often referred to as the chlorohydrin impurity. scirp.org LC-MS/MS methods have been developed to quantify this and other potential genotoxic impurities at trace levels. scirp.orgeudoxuspress.comeudoxuspress.com The characterization of such impurities often involves their isolation via preparative HPLC followed by structural elucidation using techniques like NMR and high-resolution mass spectrometry (HRMS). ijpsr.com
Table 3: Commonly Identified Impurities and Degradation Products Related to Ranolazine Synthesis
| Compound Name | Role/Origin |
| 2-((2-methoxyphenoxy)methyl)oxirane | Starting material/impurity ejpmr.com |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reagent/impurity |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Intermediate/impurity ejpmr.com |
| 2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine-1-yl)acetic acid | Degradation product ijpsr.com |
| 4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1-oxide | Degradation product ijpsr.com |
Application as a Reference Standard in Analytical Method Validation
A well-characterized reference standard is essential for the validation of analytical methods, ensuring their accuracy, precision, and reliability. synzeal.com 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, as a known impurity of ranolazine, can be synthesized and purified to serve as a reference standard. synzeal.com This reference standard is then used to validate analytical methods for its own quantification and for the purity testing of ranolazine.
During method validation, the reference standard of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- is used to determine key parameters such as:
Specificity: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including the API and other impurities. medipol.edu.tr
Linearity: To establish a linear relationship between the concentration of the impurity and the analytical response over a defined range. medipol.edu.trscirp.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of the impurity that can be reliably detected and quantified. scirp.org
Accuracy: To assess the closeness of the test results obtained by the method to the true value, often determined by recovery studies where a known amount of the reference standard is spiked into a sample matrix. medipol.edu.tr
Precision: To evaluate the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. medipol.edu.tr
By using a certified reference standard of 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, laboratories can ensure that their analytical methods for ranolazine quality control are robust and meet regulatory requirements. synzeal.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-3-(2-methoxyphenoxy)propan-2-ol to achieve high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution (SN2) between 2-methoxyphenol and epichlorohydrin under basic conditions. Optimization involves controlling reaction temperature (40–60°C), using anhydrous solvents (e.g., tetrahydrofuran), and neutralizing excess base post-reaction. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Key Data : Molecular formula (C10H13ClO3), molecular weight (216.66 g/mol), CAS 25772-81-0 .
Q. What safety protocols are critical during handling and storage of 1-chloro-3-(2-methoxyphenoxy)propan-2-ol?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in sealed containers under inert gas (N2/Ar) at 2–8°C in a dry, ventilated area. Avoid ignition sources due to potential electrostatic discharge. For spills, neutralize with dry sand or non-combustible absorbents, and dispose via certified hazardous waste services .
- Key Data : No GHS hazard classification reported, but limited ecotoxicological data necessitates caution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for 1-chloro-3-(2-methoxyphenoxy)propan-2-ol?
- Methodological Answer : Discrepancies in NMR (e.g., δH shifts for methoxy or chloropropanol groups) may arise from solvent effects or impurities. Validate data using:
- High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ at m/z 217.0596.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental values .
Q. What strategies are effective for quantifying trace impurities of this compound in pharmaceutical formulations (e.g., Ranolazine)?
- Methodological Answer : Use reverse-phase HPLC (C18 column, 254 nm UV detection) with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30). Validate method per ICH guidelines (linearity: 0.1–10 µg/mL, R² >0.99; LOD/LOQ: 0.03/0.1 µg/mL). Confirm identity via LC-MS/MS in MRM mode (transition m/z 217 → 153) .
Q. How can environmental persistence and bioaccumulation potential be assessed when ecotoxicological data are unavailable?
- Methodological Answer : Apply predictive models:
- EPI Suite : Estimate log Kow (predicted ~2.1) and biodegradability (BIOWIN3: <0.5 suggests low persistence).
- ECOSAR : Predict acute toxicity to aquatic organisms (e.g., LC50 for fish >100 mg/L).
- Experimental validation via OECD 301D biodegradation tests or algae growth inhibition assays .
Q. What experimental approaches address contradictory stability data under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via GC-MS or UPLC-QTOF. Identify major degradation pathways (e.g., hydrolysis of the chloro group or oxidation of the methoxy moiety). Stabilize formulations using antioxidants (e.g., BHT) or pH buffers .
Data Contradiction Analysis
Q. Why do some sources report stability while others highlight decomposition risks?
- Analysis : Stability claims (e.g., "stable under recommended conditions" ) may assume ideal storage (dry, inert atmosphere). Decomposition risks arise from moisture (hydrolysis of the chloro group) or light exposure (radical-mediated oxidation). Validate stability by replicating storage conditions and tracking impurities via stability-indicating assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
